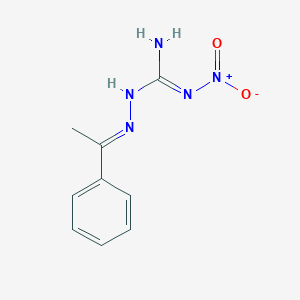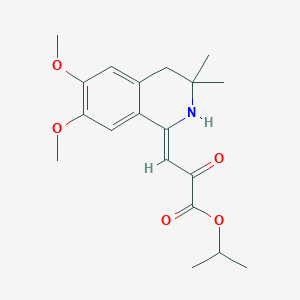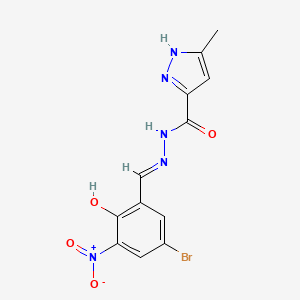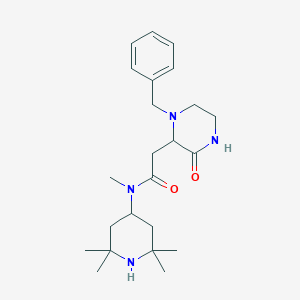
N'-nitro-2-(1-phenylethylidene)hydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-nitro-2-(1-phenylethylidene)hydrazinecarboximidamide, commonly known as NPEH, is a nitrosourea compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of NPEH is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The induction of DNA damage can lead to the activation of cell death pathways, including apoptosis and necrosis.
Biochemical and Physiological Effects:
NPEH has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the activation of DNA damage response pathways, and the inhibition of cell cycle progression. Additionally, NPEH has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of chronic inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
NPEH has several advantages for lab experiments, including its high potency against cancer cells and its ability to induce apoptosis. However, the compound also has several limitations, including its high reactivity and potential for decomposition under certain conditions. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For the study of NPEH include the development of more efficient synthesis methods, the identification of molecular targets, and the evaluation of its efficacy in animal models of cancer.
Méthodes De Synthèse
NPEH can be synthesized through various methods, including the reaction of 2-(1-phenylethylidene)hydrazinecarboximidamide with nitrous acid. Other methods include the reaction of 2-(1-phenylethylidene)hydrazinecarboximidamide with nitric acid or the reaction of 2-(1-phenylethylidene)hydrazinecarboximidamide with nitrosyl chloride. The synthesis of NPEH requires careful attention to the reaction conditions, as the compound is highly reactive and can undergo decomposition under certain conditions.
Applications De Recherche Scientifique
NPEH has been extensively studied for its potential applications in cancer research. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. NPEH has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. Additionally, NPEH has been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Propriétés
IUPAC Name |
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-7(8-5-3-2-4-6-8)11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYVYBIDTBXVGX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=N[N+](=O)[O-])N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N/C(=N/[N+](=O)[O-])/N)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)
![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5965195.png)

![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)


![ethyl 5-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5965234.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5965241.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5965245.png)
![4-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B5965255.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methylphenyl}sulfonyl)piperidine](/img/structure/B5965266.png)
